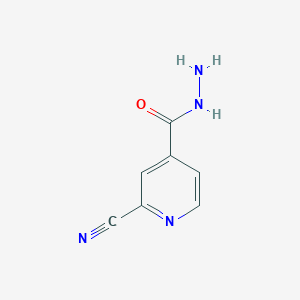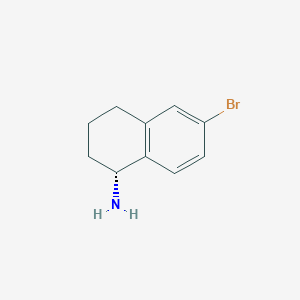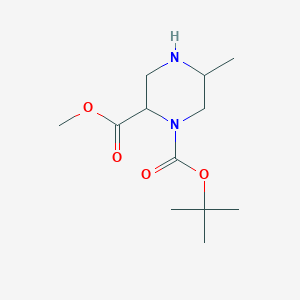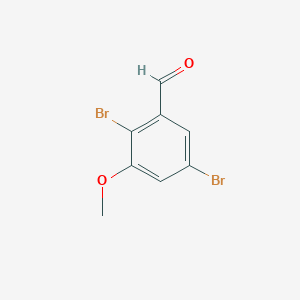
3-Fluoro-5-(methylthio)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Fluoro-5-(methylthio)phenylboronic acid” is a chemical compound with the CAS Number: 2121513-60-6 . It has a molecular weight of 186.01 . The IUPAC name for this compound is (3-fluoro-5-(methylthio)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BFO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Boronic acids, such as “this compound”, are important chemical building blocks employed in cross-coupling reactions . They are also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . The compound is shipped at room temperature .
作用机制
Target of Action
3-Fluoro-5-(methylthio)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, including novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
实验室实验的优点和局限性
The main advantage of using 3-Fluoro-5-(methylthio)phenylboronic acid in laboratory experiments is its ability to covalently attach small molecules to proteins and other biomolecules. This makes it a useful reagent for a variety of biochemical and physiological studies. Additionally, this compound is relatively non-toxic and non-irritating, making it a safe reagent for use in laboratory experiments. However, this compound is not very soluble in aqueous solutions, making it difficult to use in some experiments.
未来方向
There are a variety of potential future directions for the use of 3-Fluoro-5-(methylthio)phenylboronic acid, including its potential use in the synthesis of new pharmaceuticals and agrochemicals, its potential use in the diagnosis and treatment of various diseases, and its potential use in the modification of proteins and other biomolecules. Additionally, this compound could be used to create new materials with improved properties, such as increased solubility or increased stability. In addition, this compound could be used to create new catalysts or reagents for a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, Sonogashira-Hagihara coupling, and the Heck reaction. Finally, this compound could be used to create new imaging agents for use in medical imaging technologies, such as MRI and PET.
合成方法
3-Fluoro-5-(methylthio)phenylboronic acid can be synthesized in a variety of ways, including the direct synthesis of the boronic acid derivative from 3-fluoro-5-(methylthio)phenol and boron tribromide, as well as the synthesis of the boronic acid derivative from the precursor 3-fluoro-5-(methylthio)aniline. The direct synthesis of this compound from 3-fluoro-5-(methylthio)phenol and boron tribromide is the most commonly used method and involves the reaction of the phenol with boron tribromide in the presence of a base. The reaction is typically carried out at room temperature and yields this compound in high yields.
科学研究应用
3-Fluoro-5-(methylthio)phenylboronic acid has a variety of applications in scientific research, including its ability to modify proteins and other biomolecules, as well as its potential use in the diagnosis and treatment of various diseases. For example, it has been used to modify proteins by covalently attaching them to this compound, which can be used to study the structure and function of proteins. This compound has also been used to attach small molecules to proteins and other biomolecules, which can be used to study the interactions between the molecules and their targets. In addition, this compound has been used in the diagnosis and treatment of various diseases, including cancer and Alzheimer’s disease.
安全和危害
属性
IUPAC Name |
(3-fluoro-5-methylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKROJTCUXMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)SC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)




![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)






